CCG258208 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

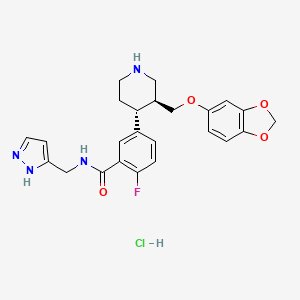

5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O4.ClH/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22;/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29);1H/t16-,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDHYIQOOJPZOE-QSVLQNJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CCG-258208 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-258208 hydrochloride is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] Developed through a structure-based drug design approach modifying the paroxetine scaffold, CCG-258208 demonstrates significant therapeutic potential, particularly in the context of heart failure.[2] Upregulation of GRK2 is a key pathophysiological feature in heart failure, leading to desensitization of β-adrenergic receptors (βARs) and impaired cardiac function. By selectively inhibiting GRK2, CCG-258208 restores βAR signaling, improves cardiac contractility, and mitigates adverse cardiac remodeling. This technical guide provides a comprehensive overview of the mechanism of action of CCG-258208, detailing its effects on relevant signaling pathways and summarizing key preclinical findings. The guide includes detailed experimental protocols from pivotal studies, quantitative data on its potency and selectivity, and visualizations of its mechanism and experimental applications.

Introduction to GRK2 and its Role in Heart Failure

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling.[3] In the heart, β-adrenergic receptors are essential for mediating the inotropic and chronotropic effects of catecholamines.[3] In heart failure, chronic stimulation of the sympathetic nervous system leads to the upregulation of GRK2.[3] Elevated GRK2 levels phosphorylate agonist-occupied βARs, promoting the binding of β-arrestin, which uncouples the receptor from its G protein and leads to receptor desensitization and downregulation.[3] This process blunts the heart's response to adrenergic stimulation, contributing to a progressive decline in cardiac function. Therefore, inhibition of GRK2 has emerged as a promising therapeutic strategy for heart failure.[3]

CCG-258208 Hydrochloride: A Potent and Selective GRK2 Inhibitor

CCG-258208 was developed as a derivative of paroxetine, a selective serotonin reuptake inhibitor that was serendipitously found to have GRK2 inhibitory activity.[2] Through structure-based design, CCG-258208 was optimized for high potency and selectivity for GRK2.[2]

Quantitative Data: Potency and Selectivity

The inhibitory activity of CCG-258208 has been quantified through in vitro kinase assays, demonstrating its high potency against GRK2 and significant selectivity over other related kinases.

| Target Kinase | IC50 | Selectivity vs. GRK2 | Reference |

| GRK2 | 30 nM | - | [1] |

| GRK5 | 7.09 µM | 236-fold | [1] |

| GRK1 | 87.3 µM | >2900-fold | [1] |

| PKA | >100 µM | >3333-fold | [2] |

| ROCK1 | >100 µM | >3333-fold | [2] |

Mechanism of Action: Restoration of β-Adrenergic Signaling

The primary mechanism of action of CCG-258208 is the direct inhibition of GRK2's kinase activity. By preventing GRK2-mediated phosphorylation of βARs, CCG-258208 blocks the subsequent recruitment of β-arrestin and the uncoupling of the receptor from its Gs protein. This leads to the restoration of downstream signaling, including the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates protein kinase A (PKA) to phosphorylate target proteins that enhance cardiac contractility.

Preclinical Evidence

The therapeutic potential of CCG-258208 has been demonstrated in both in vitro and in vivo preclinical models.

In Vitro Studies

In isolated adult mouse cardiomyocytes, treatment with CCG-258208 led to a significant, dose-dependent increase in βAR-stimulated contractility.[1] Furthermore, in cellular assays, CCG-258208 was shown to increase intracellular cAMP levels in response to βAR stimulation, confirming its mechanism of action at the cellular level.[4]

In Vivo Studies in Animal Models of Heart Failure

The efficacy of CCG-258208 has been validated in clinically relevant mouse models of heart failure, including myocardial infarction (MI) and transverse aortic constriction (TAC).[5] In these models, administration of CCG-258208 resulted in:

-

Improved Cardiac Function: Echocardiographic analysis revealed significant improvements in left ventricular ejection fraction and fractional shortening.[5]

-

Reduced Adverse Remodeling: CCG-258208 treatment attenuated cardiac hypertrophy and fibrosis.[5]

A study in a mini-swine model of chronic heart failure also demonstrated that acute administration of CCG-258208 enhanced the inotropic response to dobutamine, a βAR agonist.[5]

Experimental Protocols

In Vitro GRK2 Kinase Inhibition Assay

-

Objective: To determine the IC50 of CCG-258208 against GRK2.

-

Methodology:

-

Purified recombinant human GRK2 is incubated with the substrate (e.g., casein or a peptide substrate) in a kinase buffer containing ATP and MgCl2.

-

CCG-258208 is added at various concentrations.

-

The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 20 minutes).

-

The reaction is stopped, and the incorporation of ³²P into the substrate is quantified using a scintillation counter or phosphorescence imaging.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Reference: Adapted from Waldschmidt HV, et al. J Med Chem. 2017.[2]

-

Cellular cAMP Assay

-

Objective: To measure the effect of CCG-258208 on intracellular cAMP levels.

-

Methodology:

-

HEK293 cells overexpressing the β2-adrenergic receptor are seeded in 96-well plates.

-

Cells are pre-treated with CCG-258208 or vehicle for a specified time (e.g., 30 minutes).

-

Cells are then stimulated with a βAR agonist (e.g., isoproterenol) for a short duration (e.g., 10 minutes).

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay). Reference: Adapted from Roy R, et al. JACC Basic Transl Sci. 2025.[5]

-

Mouse Model of Myocardial Infarction (MI)

-

Objective: To evaluate the therapeutic efficacy of CCG-258208 in a post-MI heart failure model.

-

Methodology:

-

Adult male C57BL/6 mice are anesthetized and ventilated.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

-

The chest is closed, and the animal is allowed to recover.

-

CCG-258208 or vehicle is administered daily starting at a specified time point post-MI (e.g., day 1 or day 7).

-

Cardiac function is assessed at baseline and at various time points post-MI using echocardiography.

-

At the end of the study, hearts are harvested for histological analysis of infarct size and fibrosis (e.g., Masson's trichrome staining). Reference: Adapted from Roy R, et al. JACC Basic Transl Sci. 2025.[5]

-

Conclusion

CCG-258208 hydrochloride is a promising therapeutic agent for the treatment of heart failure. Its potent and selective inhibition of GRK2 directly targets a key driver of cardiac dysfunction in this disease. By restoring β-adrenergic signaling, CCG-258208 improves cardiac contractility and mitigates the pathological remodeling characteristic of heart failure. The robust preclinical data, supported by well-defined experimental protocols, provide a strong rationale for its continued development as a novel therapy for heart failure. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the mechanism and application of this innovative GRK2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure. [scholars.duke.edu]

CCG258208 Hydrochloride: A Deep Dive into its Function as a Selective GRK2 Inhibitor for Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG258208 hydrochloride is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Emerging as a promising therapeutic candidate, its primary function lies in the modulation of cardiac signaling pathways, particularly in the context of heart failure.[1][2][4][5] This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of this compound, presenting key data, experimental methodologies, and visual representations of its biological activity.

Core Function and Mechanism of Action

This compound functions as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] In pathological conditions such as heart failure, GRK2 levels are significantly upregulated in cardiac tissue.[6][7] This upregulation leads to the desensitization of β-adrenergic receptors (β-ARs), crucial regulators of cardiac contractility. GRK2 phosphorylates activated β-ARs, triggering their internalization and uncoupling from G proteins, thereby dampening the downstream signaling cascade that would normally increase heart muscle contraction.

This compound directly counteracts this process. By binding to the catalytic site of GRK2, it prevents the phosphorylation of β-ARs.[6] This inhibition of GRK2 activity preserves β-AR signaling, leading to enhanced cardiac contractility and function.[4][6] Preclinical studies have demonstrated that treatment with CCG258208 can halt functional deterioration, reduce pathological remodeling, and improve the heart's response to adrenergic stimulation in animal models of heart failure.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical research.

| Parameter | Value | Notes | Reference |

| GRK2 IC50 | 30 nM | [1][2][3][8] | |

| GRK5 IC50 | 7.09 μM | ~230-fold selectivity over GRK5 | [1][2][8] |

| GRK1 IC50 | 87.3 μM | >2500-fold selectivity over GRK1 | [1][2][8] |

| PKA IC50 | >87.3 μM | High selectivity | [1][2][8] |

| ROCK1 IC50 | >87.3 μM | High selectivity | [1][2][8] |

Table 1: In Vitro Kinase Inhibition Profile of CCG258208

| Animal Model | Dosage | Administration Route | Observed Effects | Reference |

| CD-1 Mice | 10 mg/kg | Intraperitoneal Injection | Plasma levels exceed GRK2 IC50 for seven hours | [2] |

| Post-Myocardial Infarction Mice | Dose-dependent | Preserved contractility, reduced pathological remodeling and infarct size | [4][9] | |

| Pressure Overload Mice | Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis | [4] | ||

| Myocardial Infarction-induced Heart Failure Swine | Improved response to β-AR agonist (dobutamine) | [4] |

Table 2: In Vivo Efficacy of CCG258208

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided in DOT language.

Caption: GRK2 Signaling Pathway and Inhibition by CCG258208.

Caption: In Vivo Experimental Workflow for CCG258208 Efficacy.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following represents a generalized methodology for an in vivo study based on published research.[2][4]

Objective: To assess the in vivo efficacy of this compound in a mouse model of post-myocardial infarction heart failure.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Surgical instruments for myocardial infarction induction

-

Echocardiography system with a high-frequency ultrasound probe

-

Histology reagents (e.g., Masson's trichrome stain)

-

Protein extraction and Western blotting reagents

Procedure:

-

Induction of Myocardial Infarction (MI):

-

Anesthetize mice using appropriate anesthesia (e.g., isoflurane).

-

Perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.

-

Suture the chest and allow the animals to recover.

-

-

Animal Grouping and Treatment:

-

Two weeks post-MI, perform baseline echocardiography to assess cardiac function.

-

Randomly assign mice with confirmed heart failure (e.g., ejection fraction < 40%) to either the vehicle control group or the CCG258208 treatment group.

-

Prepare a stock solution of this compound in DMSO.[1]

-

On the day of injection, dilute the stock solution in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose).[1][2]

-

Administer this compound or vehicle via intraperitoneal (IP) injection daily for a specified period (e.g., 4 weeks).

-

-

Monitoring Cardiac Function:

-

Perform serial echocardiography (e.g., weekly) to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

-

-

Terminal Procedures and Tissue Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the hearts, weigh them, and section them for analysis.

-

Fix a portion of the heart tissue in formalin for histological analysis to assess fibrosis and hypertrophy.

-

Snap-freeze another portion in liquid nitrogen for biochemical analysis, such as quantifying GRK2 protein levels via Western blotting.

-

-

Data Analysis:

-

Statistically compare the cardiac function parameters, histological findings, and biochemical data between the control and treatment groups to determine the therapeutic efficacy of this compound.

-

Conclusion

This compound is a well-characterized, potent, and selective GRK2 inhibitor with significant potential for the treatment of heart failure. Its mechanism of action, centered on the preservation of β-adrenergic receptor signaling in the heart, is supported by robust preclinical data. The information presented in this guide, including quantitative data, signaling pathways, and experimental workflows, provides a comprehensive overview for researchers and drug development professionals interested in this promising therapeutic agent. Further investigation into its long-term safety and efficacy in large animal models and human clinical trials is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 6. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of CCG258208 Hydrochloride: A Selective GRK2 Inhibitor for Heart Failure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function that is upregulated in heart failure. Developed through a structure-based drug design approach building upon the scaffold of paroxetine, CCG258208 has emerged as a promising therapeutic candidate for the treatment of heart failure. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Role of GRK2 in Heart Failure

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathophysiological feature of heart failure is the desensitization of β-adrenergic receptors (β-ARs), which are crucial for regulating cardiac contractility and heart rate. This desensitization is primarily mediated by G protein-coupled receptor kinases (GRKs), with GRK2 being a major isoform in the heart. In failing hearts, GRK2 levels are significantly elevated, leading to excessive β-AR phosphorylation, subsequent uncoupling from G proteins, and diminished cardiac performance. Therefore, the inhibition of GRK2 presents a compelling therapeutic strategy to restore β-AR signaling and improve cardiac function in heart failure patients.

Discovery of this compound: A Paroxetine-Based Approach

The discovery of CCG258208 originated from the identification of paroxetine, a selective serotonin reuptake inhibitor (SSRI), as a modest inhibitor of GRK2. Through a structure-based design campaign, researchers sought to optimize the paroxetine scaffold to enhance its potency and selectivity for GRK2. This effort led to the development of a series of analogs, culminating in the identification of CCG258208 (also referred to as compound 14as in some literature) as a highly potent and selective GRK2 inhibitor.[1]

Chemical Structure:

-

CCG258208 (Free Base): (3S,4R)-4-(benzo[d][2][3]dioxol-5-yl)-3-((2-((1H-pyrazol-4-yl)methyl)-4-fluorobenzamido)methyl)piperidine

-

This compound: The hydrochloride salt of the free base.

-

CAS Number (Free Base): 2055990-90-2[4]

Quantitative Data

The following tables summarize the key quantitative data for CCG258208, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of CCG258208 [5]

| Target | IC50 (nM) | Selectivity vs. GRK2 |

| GRK2 | 30 | - |

| GRK1 | 87,300 | >2900-fold |

| GRK5 | 7,090 | ~236-fold |

| PKA | >100,000 | >3333-fold |

| ROCK1 | >100,000 | >3333-fold |

Table 2: Pharmacokinetic Properties of CCG258208 in Mice (10 mg/kg, intraperitoneal injection) [1]

| Parameter | Value |

| Plasma Half-life (t½) | Plasma levels exceed the GRK2 IC50 for over 7 hours. |

| Tissue Distribution | Distributes to plasma, heart, and liver, with low brain penetration. |

Signaling Pathways and Experimental Workflows

GRK2 Signaling Pathway in Heart Failure

The following diagram illustrates the canonical GRK2 signaling pathway leading to β-adrenergic receptor desensitization in cardiomyocytes and the point of intervention for CCG258208.

Caption: GRK2-mediated desensitization of β-AR signaling and inhibition by CCG258208.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the discovery and preclinical evaluation of CCG258208.

Caption: General workflow for the synthesis and evaluation of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of CCG258208 is a multi-step process starting from a derivative of paroxetine. The detailed experimental procedures, including reaction conditions and characterization data, are provided in the supplementary information of Waldschmidt et al., J Med Chem. 2017;60(7):3052-3069. A generalized scheme is presented below:

-

Preparation of the Piperidine Core: The synthesis begins with the appropriate stereoisomer of the piperidine core structure derived from paroxetine.

-

Amide Coupling: The piperidine intermediate is coupled with a carboxylic acid containing the pyrazole moiety using standard amide bond formation reagents (e.g., HATU, DIPEA) in an appropriate solvent (e.g., DMF).

-

Deprotection: If protecting groups are used on the piperidine nitrogen, they are removed under appropriate conditions (e.g., TFA for a Boc group).

-

Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) to afford this compound as a solid, which can be purified by recrystallization.

GRK2 Inhibition Assay

The potency of CCG258208 against GRK2 is typically determined using a biochemical kinase assay. A common method is a radiometric assay that measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.

-

Reagents:

-

Recombinant human GRK2

-

Rhodopsin (or another suitable substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

CCG258208 (or other test compounds) at various concentrations

-

-

Procedure:

-

The kinase reaction is initiated by mixing GRK2, the substrate, and varying concentrations of CCG258208 in the assay buffer.

-

The reaction is started by the addition of [γ-³²P]ATP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cardiomyocyte Contractility Assay

The effect of CCG258208 on cardiac function at a cellular level is assessed using isolated cardiomyocyte contractility assays.

-

Cell Preparation:

-

Adult ventricular myocytes are isolated from animal models (e.g., mice or rats) by enzymatic digestion of the heart.

-

-

Experimental Setup:

-

Isolated cardiomyocytes are placed in a chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.

-

The cells are superfused with a physiological buffer (e.g., Tyrode's solution) at a constant temperature (e.g., 37°C).

-

Cardiomyocytes are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).

-

-

Procedure:

-

Baseline contractile parameters (e.g., peak shortening, maximal velocity of shortening and relengthening) are recorded.

-

The cardiomyocytes are then exposed to a β-adrenergic agonist (e.g., isoproterenol) to stimulate contractility.

-

CCG258208 is added to the superfusion buffer at various concentrations, and the changes in contractile parameters in the presence of the β-agonist are measured.

-

An increase in agonist-stimulated contractility in the presence of CCG258208 indicates successful inhibition of GRK2-mediated desensitization.[5]

-

Conclusion

This compound is a testament to the power of structure-based drug design, transforming a known drug molecule into a highly potent and selective inhibitor for a distinct and therapeutically relevant target. Its robust preclinical data in terms of in vitro potency, selectivity, and in vivo efficacy in models of heart failure underscore its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of CCG258208 for researchers and drug development professionals, aiming to facilitate further investigation and development of this promising molecule for the treatment of heart failure.

References

- 1. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRK2 kinases in the primary cilium initiate SMOOTHENED-PKA signaling in the Hedgehog cascade | PLOS Biology [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Potent and Selective GRK2 Inhibitor, CCG258208 Hydrochloride: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CCG258208 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction to GRK2 and the Therapeutic Potential of its Inhibition

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast array of physiological processes. Their signaling is tightly regulated, in part, by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs). Among these, GRK2 is ubiquitously expressed and plays a critical role in the desensitization of GPCRs, particularly β-adrenergic receptors (β-ARs) in the heart.[1][2]

In chronic heart failure, elevated levels of circulating catecholamines lead to the upregulation and hyperactivation of GRK2.[3] This increased GRK2 activity results in the phosphorylation of β-ARs, leading to their uncoupling from G proteins, internalization, and downregulation. This process blunts the heart's response to adrenergic stimulation, contributing to a progressive decline in cardiac function.[1][2] Consequently, the inhibition of GRK2 has emerged as a promising therapeutic strategy to resensitize β-AR signaling and improve cardiac contractility in the failing heart.

This compound is a small molecule inhibitor designed to selectively target GRK2. Developed from a paroxetine scaffold, it exhibits high potency for GRK2 with significant selectivity over other kinases, making it a valuable tool for preclinical research into heart failure and other conditions involving dysregulated GPCR signaling.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for CCG258208, demonstrating its potency, selectivity, and efficacy in various preclinical models.

Table 1: In Vitro Kinase Inhibition Profile of CCG258208

| Kinase Target | IC50 (nM) | Selectivity vs. GRK2 | Reference |

| GRK2 | 30 | - | [5] |

| GRK1 | 87,300 | >2500-fold | [5] |

| GRK5 | 7,090 | ~230-fold | [5] |

| PKA | >87,300 | >2500-fold | [5] |

| ROCK1 | >87,300 | >2500-fold | [5] |

Table 2: In Vitro and In Vivo Efficacy of CCG258208

| Experimental Model | Parameter Measured | CCG258208 Concentration/Dose | Observed Effect | Reference |

| Mouse Cardiomyocytes | βAR-stimulated contractility | 0.1 µM | Significant improvement | [5] |

| AC16 Human Cardiomyocyte Cell Line | cAMP Production (vs. 1 µM paroxetine) | 0.1 µM | Comparable elevation | [6] |

| CD-1 Mice (Pharmacokinetics) | Plasma Concentration | 10 mg/kg (single IP injection) | Exceeded GRK2 IC50 for 7 hours | [7] |

| Post-Myocardial Infarction Mouse Model | Left Ventricular Ejection Fraction | Dose-dependent | Significant preservation | [8] |

| Pressure Overload (TAC) Mouse Model | Cardiac Function | Not specified | Halted functional deterioration | [8] |

| Myocardial Infarction Swine Model | Dobutamine Inotropic Response | Not specified | Significant improvement | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of CCG258208.

References

- 1. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Measurement. [bio-protocol.org]

- 7. Isolation and Culture of Adult Mouse Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

CCG258208 Hydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of CCG258208 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). This document details the compound's primary target engagement, its broader selectivity profile across the kinome, and the experimental methodologies used for these determinations.

Introduction to this compound

This compound is a small molecule inhibitor derived from the paroxetine scaffold.[1] It has emerged as a significant research tool and potential therapeutic agent, particularly in the context of heart failure, where GRK2 is upregulated.[1][2] By selectively inhibiting GRK2, CCG258208 can modulate the desensitization of G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors, which play a crucial role in cardiac function.[1][2]

Target Specificity: Potent Inhibition of GRK2

The primary molecular target of CCG258208 is G protein-coupled receptor kinase 2 (GRK2).

Quantitative Analysis of GRK2 Inhibition

CCG258208 demonstrates potent, nanomolar-level inhibition of GRK2. The half-maximal inhibitory concentration (IC50) has been determined to be 30 nM .[3][4][5] This high potency establishes CCG258208 as a highly effective inhibitor of its primary target.

Target Selectivity Profile

A critical attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target over other related and unrelated proteins. CCG258208 has been extensively profiled to determine its selectivity.

Selectivity Against Other GRK Family Members

CCG258208 exhibits significant selectivity for GRK2 over other members of the GRK family. This is crucial for minimizing off-target effects that could arise from inhibiting other GRKs involved in various physiological processes.

| Target Kinase | IC50 | Fold Selectivity vs. GRK2 |

| GRK2 | 30 nM | - |

| GRK1 | 87.3 µM | >2500-fold |

| GRK5 | 7.09 µM | ~230-fold |

Table 1: Selectivity of CCG258208 against GRK family members.[3][4][5]

Selectivity Against Other Kinases

CCG258208 also demonstrates high selectivity against other kinases, including Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[3][4][5]

| Target Kinase | IC50 | Fold Selectivity vs. GRK2 |

| PKA | >87.3 µM | >2500-fold |

| ROCK1 | >87.3 µM | >2500-fold |

Table 2: Selectivity of CCG258208 against PKA and ROCK1.[3][4]

Broad Kinome Selectivity

To assess its broader selectivity, CCG258208 was screened against a panel of 104 kinases at a concentration of 1 µM.[6] The results of this kinome scan confirm the high selectivity of CCG258208 for the GRK2 subfamily.[6] In this screen, CCG258208 inhibited GRK2 and GRK3 activity to less than 2.5% of the control, with minimal off-target activity observed for the other kinases in the panel.[6]

Signaling Pathway of GRK2 Inhibition

CCG258208 exerts its effects by directly inhibiting the catalytic activity of GRK2.[2] This prevents the phosphorylation of activated GPCRs, a key step in their desensitization and subsequent internalization. The diagram below illustrates the canonical GPCR signaling pathway and the point of intervention by CCG258208.

Caption: GRK2-mediated GPCR desensitization pathway and inhibition by CCG258208.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of CCG258208's target specificity and selectivity.

Kinase Activity Assays (GRK1, GRK2, GRK5)

This protocol describes the determination of IC50 values for CCG258208 against GRK family members.

Materials:

-

Recombinant human GRK1, GRK2, and GRK5

-

Tubulin (as substrate)

-

Assay Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Luminometer

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 384-well plate, add 50 nM of the respective GRK enzyme (GRK1, GRK2, or GRK5).

-

Add 500 nM of tubulin as the substrate.

-

Add the diluted CCG258208 to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration equal to the Km for each respective kinase.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of CCG258208 and determine the IC50 value by fitting the data to a dose-response curve.

PKA and ROCK1 Inhibition Assays

This protocol outlines the procedure for assessing the inhibitory activity of CCG258208 against PKA and ROCK1.[6]

Materials:

-

Recombinant human PKA and ROCK1

-

Appropriate substrates for PKA and ROCK1

-

Assay Buffer (specific to each kinase)

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Luminometer

Procedure:

-

Prepare an eight-point concentration range of CCG258208 for PKA IC50 determination and a single concentration of 10 µM for ROCK1 percent inhibition.[6]

-

Follow the general procedure for the kinase activity assay as described in section 5.1, using the specific enzymes, substrates, and optimal reaction conditions for PKA and ROCK1.

-

For PKA, perform the assay in duplicate and repeat in triplicate on separate days.[6]

-

For ROCK1, screen at 10 µM in triplicate and repeat on three separate days.[6]

-

Measure luminescence and calculate the IC50 for PKA and the percent inhibition for ROCK1.

Kinome Selectivity Profiling (scanELECT)

This protocol provides an overview of the broad kinome screening methodology.[6]

Methodology: The kinome-wide selectivity of CCG258208 was assessed using the scanELECT kinase selectivity and profiling assay panel performed by DiscoverX (now part of Eurofins).[6] This assay evaluates the thermodynamic inhibitor-binding affinity.[6]

Procedure Overview:

-

CCG258208 was submitted for evaluation at a concentration of 1 µM.[6]

-

The compound was screened against a panel of 104 human kinases, with the addition of GRK1, GRK2, GRK3, GRK4, GRK7, PRKD2, and ROCK1.[6]

-

The assay reports the remaining percent of control activity for each kinase in the presence of the inhibitor. A lower percentage indicates stronger binding and inhibition.

Cell-Based µ-Opioid Receptor (MOR) Internalization Assay

This assay evaluates the functional consequence of GRK2 inhibition in a cellular context.[6]

Materials:

-

HEK293 or U2OS cells stably expressing a Superecliptic pHluorin-tagged µ-opioid receptor (SpH-MOR).[6]

-

Cell culture medium

-

This compound

-

DAMGO (a MOR agonist)

-

Paroxetine (as a control)

-

High-content imaging system

Procedure:

-

Plate the SpH-MOR expressing cells in a multi-well plate suitable for imaging.

-

Pre-treat the cells with CCG258208 (e.g., at 20 µM) for 20 minutes.[6]

-

Stimulate the cells with a MOR agonist, such as DAMGO, to induce receptor internalization.

-

Image the cells using a high-content imaging system to visualize the translocation of the fluorescently tagged MOR from the cell surface to intracellular compartments.

-

Quantify the degree of receptor internalization in the presence and absence of CCG258208. A reduction in internalization indicates successful inhibition of GRK-mediated receptor desensitization.

Caption: Workflow for the µ-opioid receptor internalization assay.

Conclusion

This compound is a potent and highly selective inhibitor of GRK2. Its specificity has been rigorously demonstrated through a combination of in vitro kinase assays and broad kinome profiling. The compound's ability to functionally inhibit GRK2-mediated processes in cellular systems further validates its mechanism of action. This detailed profile makes CCG258208 an invaluable tool for studying the physiological and pathological roles of GRK2 and a promising lead compound for the development of novel therapeutics.

References

- 1. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Pharmacology of CCG258208 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Developed from a paroxetine scaffold, this compound has emerged as a promising therapeutic candidate for heart failure.[4][5][6] Upregulation of GRK2 is a key pathophysiological feature in heart failure, leading to desensitization of β-adrenergic receptors (β-ARs) and diminished cardiac contractility. By selectively inhibiting GRK2, CCG258208 aims to restore normal β-AR signaling, thereby improving cardiac function. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its therapeutic effects through the selective inhibition of GRK2. In the pathophysiology of heart failure, chronic stimulation of the sympathetic nervous system leads to increased levels and activity of GRK2 in cardiomyocytes. GRK2 phosphorylates agonist-bound β-ARs, which promotes the binding of β-arrestin, leading to receptor desensitization and internalization. This uncouples the receptor from its downstream G-protein signaling cascade, resulting in reduced cyclic AMP (cAMP) production and a blunted inotropic and chronotropic response.

CCG258208 directly binds to the active site of GRK2, preventing the phosphorylation of β-ARs. This inhibition of GRK2 activity preserves β-AR signaling, leading to enhanced cardiac contractility and function.

In Vitro Pharmacology

The in vitro activity of CCG258208 has been characterized through various biochemical and cell-based assays.

Kinase Inhibition Profile

CCG258208 is a potent inhibitor of GRK2 with high selectivity over other GRK isoforms and other kinases.

| Kinase | IC50 | Fold Selectivity vs. GRK2 | Reference |

| GRK2 | 30 nM | - | [1][2][3] |

| GRK1 | 87.3 µM | >2500-fold | [1][2] |

| GRK5 | 7.09 µM | ~230-fold | [1][2] |

| PKA | >100 µM | >3333-fold | [1][2] |

| ROCK1 | >100 µM | >3333-fold | [1][2] |

Table 1: In vitro kinase inhibitory activity of CCG258208.

Cell-Based Assays

In isolated mouse cardiomyocytes, CCG258208 has been shown to enhance β-AR-stimulated contractility. Treatment with CCG258208 at concentrations as low as 0.1 µM resulted in a significant improvement in the contractile response to the β-AR agonist isoproterenol.[1][2] This effect is comparable to that of the parent compound, paroxetine, but at a 100-fold lower concentration.[4]

CCG258208 has also been demonstrated to effectively block the internalization of the µ-opioid receptor (MOR) in HEK293 and U2OS cell lines.[7] This cell-based assay serves as a functional readout of GRK2 inhibition in a cellular context.

In Vivo Pharmacology

Pharmacokinetics in Mice

Pharmacokinetic studies in CD-1 mice following a single intraperitoneal injection of 10 mg/kg CCG258208 demonstrated favorable in vivo exposure.

| Time Point | Plasma Concentration (nM) |

| 30 min | 2710 |

| 2 h | 1440 |

| 4 h | 270 |

| 7 h | 430 |

Table 2: Plasma concentration of CCG258208 in mice after a single 10 mg/kg IP injection. [3]

These studies indicate that plasma concentrations of CCG258208 remain above its GRK2 IC50 for at least seven hours.[1][2][3]

Efficacy in Animal Models of Heart Failure

CCG258208 has demonstrated significant therapeutic efficacy in multiple preclinical models of heart failure.

In a mouse model of heart failure induced by myocardial infarction (MI), treatment with CCG258208 (at doses of 0.5 and 2 mg/kg/day) initiated two weeks post-MI led to a significant preservation of cardiac function and a reduction in pathological remodeling.[2][4][8]

In a chronic mini-swine model of heart failure, acute administration of CCG258208 enhanced the inotropic response to dobutamine, a β-AR agonist.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

GRK2 Kinase Inhibition Assay

This protocol describes the determination of the IC50 of CCG258208 against GRK2 using a commercially available ADP-Glo™ Kinase Assay kit.[9]

-

Materials:

-

Recombinant human GRK2 enzyme

-

GRKtide substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a white-walled microplate, add the GRK2 enzyme, GRKtide substrate, and the serially diluted CCG258208 or vehicle control.

-

Initiate the kinase reaction by adding ATP. The final reaction mixture should contain approximately 200 ng of GRK2, 0.5 µg of GRKtide, and 25 µM ATP.[9]

-

Incubate the reaction at room temperature for 120 minutes.[9]

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of CCG258208 and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

µ-Opioid Receptor Internalization Assay

This protocol describes a cell-based assay to measure the effect of CCG258208 on agonist-induced MOR internalization in HEK293 cells stably expressing a fluorescently tagged MOR (e.g., MOR-eGFP).[1]

-

Materials:

-

HEK293 cells stably expressing MOR-eGFP

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

DAMGO (a MOR agonist)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Confocal microscope

-

-

Procedure:

-

Seed the MOR-eGFP expressing HEK293 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of CCG258208 or vehicle control in serum-free DMEM for 30 minutes at 37°C.[1]

-

Induce receptor internalization by adding DAMGO (final concentration of 1 µM) and incubate for 30-60 minutes at 37°C.[1]

-

Wash the cells with ice-cold PBS to stop the internalization process.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS and mount the coverslips onto microscope slides.

-

Visualize the cells using a confocal microscope and quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles.

-

Adult Mouse Cardiomyocyte Contractility Assay

This protocol outlines the isolation of adult mouse cardiomyocytes and the subsequent measurement of their contractile response to β-adrenergic stimulation in the presence of CCG258208.

-

Materials:

-

Adult C57BL/6 mice

-

Langendorff perfusion system

-

Collagenase solution

-

This compound

-

Isoproterenol

-

IonOptix system or similar for contractility measurement

-

-

Procedure:

-

Isolate single ventricular myocytes from adult mice using a standard Langendorff-free enzymatic digestion method.[10]

-

Allow the isolated cardiomyocytes to stabilize.

-

Perfuse the cells with a buffer containing varying concentrations of CCG258208 or vehicle control for 10 minutes.[3]

-

Stimulate the cardiomyocytes with increasing concentrations of isoproterenol.

-

Measure cardiomyocyte contractility (e.g., percent sarcomere shortening, shortening and relengthening velocities) using an IonOptix system.

-

Analyze the data to determine the effect of CCG258208 on the dose-response to isoproterenol.

-

In Vivo Mouse Model of Post-Myocardial Infarction Heart Failure

This protocol describes the induction of MI in mice and subsequent treatment with CCG258208 to evaluate its therapeutic efficacy.[4]

-

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Surgical instruments for thoracotomy

-

Suture for coronary artery ligation

-

This compound

-

Vehicle control

-

Echocardiography system

-

-

Procedure:

-

Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery.[11] Sham-operated animals undergo the same procedure without LAD ligation.

-

Allow the animals to recover for two weeks to allow for the development of heart failure.[4]

-

Initiate treatment with CCG258208 (e.g., 0.1, 0.5, or 2 mg/kg/day) or vehicle administered via an appropriate route (e.g., subcutaneous osmotic pumps or daily injections) for a specified duration (e.g., 4 weeks).[4]

-

Monitor cardiac function at baseline (pre-treatment) and at regular intervals throughout the treatment period using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[4]

-

At the end of the study, sacrifice the animals and harvest the hearts for histological and molecular analyses (e.g., fibrosis, hypertrophy).

-

Compare the cardiac function and histological parameters between the treatment and vehicle groups to assess the therapeutic efficacy of CCG258208.

-

Conclusion

This compound is a potent and selective GRK2 inhibitor with a promising pharmacological profile for the treatment of heart failure. Its ability to restore β-adrenergic signaling in cardiomyocytes translates to improved cardiac function in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of CCG258208 and other GRK2 inhibitors. Continued research is warranted to fully elucidate its long-term safety and efficacy in preparation for potential clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2.22. GRK2 kinase assay [bio-protocol.org]

- 10. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]

- 11. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of CCG258208 Hydrochloride and Paroxetine as GRK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target, particularly in the context of heart failure, where its upregulation contributes to pathological signaling cascades.[1][2][3][4] This technical guide provides an in-depth comparison of two notable GRK2 inhibitors: the repurposed FDA-approved drug, paroxetine, and the rationally designed, potent inhibitor, CCG258208 hydrochloride.[1][5][6][7] We delve into their comparative inhibitory potencies, selectivity profiles, and the experimental methodologies used for their characterization. Furthermore, we visualize the core signaling pathways and experimental workflows to provide a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction to GRK2 and Its Role in Disease

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a vast array of physiological processes. Their signaling is tightly regulated, in part, by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs).[8][9][10] GRK2, in particular, plays a pivotal role in the desensitization of GPCRs, a process that prevents overstimulation.[10][11] However, in pathological states such as chronic heart failure, GRK2 is often upregulated, leading to maladaptive desensitization of crucial receptors like β-adrenergic receptors (βARs), thereby impairing cardiac function.[2][4][12][13] This has established GRK2 as a promising therapeutic target for cardiovascular diseases and potentially other conditions.[3][14][15][16]

The serendipitous discovery of the selective serotonin reuptake inhibitor (SSRI) paroxetine as a direct inhibitor of GRK2 opened a new avenue for therapeutic development.[1][17] While effective, paroxetine's primary indication as an antidepressant and its micromolar affinity for GRK2 prompted the development of more potent and selective analogs. Through structure-based drug design, this compound was developed from the paroxetine scaffold, exhibiting significantly improved potency and selectivity for GRK2.[5][6][7][12][15]

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following tables summarize the available quantitative data for this compound and paroxetine.

| Inhibitor | Target | IC50 | Fold Selectivity vs. GRK1 | Fold Selectivity vs. GRK5 | Reference |

| This compound | GRK2 | 30 nM | >2500-fold | 230-fold | [5][6] |

| Paroxetine hydrochloride | GRK2 | 14 µM | - | - | [18] |

| Paroxetine | GRK2 | ~31 µM (in cells) | - | - | [1] |

Table 1: Comparative Potency of this compound and Paroxetine against GRK2.

| Inhibitor | Off-Target Kinase | IC50 | Reference |

| This compound | GRK1 | 87.3 µM | [5][6] |

| GRK5 | 7.09 µM | [5][6] | |

| PKA | >100 µM | [12] | |

| ROCK1 | >10 µM (9% inhibition) | [12] | |

| Paroxetine | GRK1 | >100 µM | [12] |

| GRK5 | >100 µM | [12] | |

| PKA | >100 µM | [12] | |

| ROCK1 | >10 µM (10% inhibition) | [12] |

Table 2: Selectivity Profile of this compound and Paroxetine against other Kinases.

Experimental Protocols

The characterization of this compound and paroxetine as GRK2 inhibitors has relied on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by GRK2.

Objective: To determine the IC50 value of the inhibitor against GRK2.

Materials:

-

Purified recombinant GRK2 enzyme.

-

Substrate: Rhodopsin-containing rod outer segment (ROS) membranes or soluble substrates like tubulin.[1]

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT).

-

Inhibitor compounds (this compound, paroxetine) at various concentrations.

-

Scintillation counter or appropriate detection system.

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, GRK2 enzyme, and the substrate.

-

Add the inhibitor compound at a range of concentrations (typically in a serial dilution). A DMSO control is included.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or spotting onto phosphocellulose paper).

-

Separate the phosphorylated substrate from the unreacted ATP (e.g., via SDS-PAGE and autoradiography or by washing the phosphocellulose paper).

-

Quantify the amount of incorporated phosphate using a scintillation counter or phosphorimager.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based GRK2 Inhibition Assay (GPCR Phosphorylation)

This assay assesses the ability of an inhibitor to block GRK2-mediated phosphorylation of a GPCR in a cellular context.

Objective: To measure the functional inhibition of GRK2 in living cells.

Materials:

-

HEK293 cells (or other suitable cell line) overexpressing a GPCR known to be a GRK2 substrate (e.g., thyrotropin-releasing hormone receptor (TRHR) or β2-adrenergic receptor).[1]

-

Agonist for the specific GPCR (e.g., TRH).

-

Inhibitor compounds (this compound, paroxetine).

-

Cell lysis buffer.

-

Antibodies: A phospho-specific antibody recognizing the GRK2-phosphorylated site on the GPCR and a total GPCR antibody for normalization.

-

Western blotting reagents and equipment.

Procedure:

-

Plate the HEK293 cells expressing the target GPCR.

-

Pre-incubate the cells with various concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with the specific agonist for a short period (e.g., 5-15 minutes) to induce GPCR phosphorylation by GRK2.

-

Lyse the cells and collect the protein lysates.

-

Perform Western blotting on the lysates.

-

Probe the blots with the phospho-specific GPCR antibody and the total GPCR antibody.

-

Quantify the band intensities and normalize the phospho-GPCR signal to the total GPCR signal.

-

Calculate the percentage of inhibition of agonist-induced phosphorylation for each inhibitor concentration and determine the cellular IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the core GRK2 signaling pathway and the workflow for inhibitor characterization.

Caption: GRK2-mediated GPCR desensitization pathway and point of inhibition.

Caption: Experimental workflow for the characterization of GRK2 inhibitors.

Discussion and Future Directions

The discovery of paroxetine as a GRK2 inhibitor was a significant step forward in validating this kinase as a druggable target for heart failure.[1][2] Its off-target identification highlights the potential for drug repurposing in modern pharmacology. However, the development of this compound represents a paradigm of rational drug design, building upon the structural insights gained from the paroxetine-GRK2 interaction to achieve a substantial improvement in potency and selectivity.[5][12][15]

This compound, with its nanomolar potency, offers a more targeted approach to GRK2 inhibition, potentially minimizing off-target effects that might be associated with the higher concentrations of paroxetine required for GRK2 inhibition.[5][6][19][20] The favorable pharmacokinetic properties of CCG258208, including its distribution to the heart but not the brain, further underscore its potential as a therapeutic agent for cardiovascular disease.[19]

Future research should continue to focus on:

-

Comprehensive in vivo studies: Further elucidating the long-term efficacy and safety of this compound in various preclinical models of heart failure and other GRK2-implicated diseases.

-

Structural biology: Obtaining co-crystal structures of CCG258208 with GRK2 to further refine the understanding of its high-affinity binding and inform the design of next-generation inhibitors.

-

Clinical Translation: Given the promising preclinical data, the progression of CCG258208 or similar potent and selective GRK2 inhibitors into clinical trials for heart failure is a critical next step.

Conclusion

This compound represents a significant advancement over its parent compound, paroxetine, as a GRK2 inhibitor. Its superior potency and selectivity, born from a structure-guided design approach, make it a valuable research tool and a promising therapeutic candidate. This guide provides the foundational technical information for researchers to understand, compare, and further investigate the roles of these two important molecules in the modulation of GRK2 signaling.

References

- 1. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypothesis: Paroxetine, a G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor Reduces Morbidity and Mortality in Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 8. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 12. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of paroxetine-mediated inhibition of GRK2 expression on depression and cardiovascular function in patients with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paroxetine-mediated GRK2 inhibition is a disease-modifying treatment for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paroxetine is a direct inhibitor of g protein-coupled receptor kinase 2 and increases myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CCG258208 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] Upregulation of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.[2][3] CCG258208 was developed through a structure-based drug design approach, modifying the scaffold of paroxetine, a known but less potent GRK2 inhibitor.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical potency, kinase selectivity, and cellular activity. Detailed experimental protocols and a summary of quantitative data are presented to support further research and drug development efforts.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibition of GRK2 with high selectivity over other related kinases. The inhibitory activity is typically determined through in vitro kinase assays that measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Quantitative Data Summary

| Target Kinase | IC50 | Selectivity vs. GRK2 | Reference |

| GRK2 | 30 nM | - | [1] |

| GRK1 | 87.3 µM | >2500-fold | [1] |

| GRK5 | 7.09 µM | ~230-fold | [1] |

| PKA | >100 µM | >3333-fold | [4] |

| ROCK1 | >100 µM | >3333-fold | [4] |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cellular Characterization

The cellular activity of this compound has been primarily characterized in cardiomyocytes, focusing on its ability to modulate contractility and intracellular signaling pathways.

Cardiomyocyte Contractility

In isolated adult mouse cardiomyocytes, CCG258208 has been shown to significantly enhance β-adrenergic receptor (βAR)-stimulated contractility.[1] This effect is consistent with the inhibition of GRK2, which is known to desensitize βARs. Notably, CCG258208 demonstrated a 100-fold improvement in cardiomyocyte contractility assays compared to its parent compound, paroxetine.[4]

Cyclic AMP (cAMP) Production

Inhibition of GRK2 by CCG258208 is expected to lead to an increase in intracellular cAMP levels upon β-adrenergic stimulation, as GRK2-mediated receptor desensitization is attenuated.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of CCG258208 against GRK2 and other kinases. Specific details may vary based on the commercial assay kit or specific laboratory setup.

Objective: To quantify the inhibitory potency of this compound against a panel of protein kinases.

Materials:

-

Recombinant human GRK2, GRK1, GRK5, PKA, ROCK1

-

Kinase-specific peptide substrate (e.g., for GRK2, a rhodopsin-derived peptide)

-

ATP (Adenosine triphosphate)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, BSA)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

-

384-well assay plates (white, low-volume)

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add a fixed concentration of the kinase to each well of the assay plate.

-

Add the serially diluted this compound to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of CCG258208 and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of CCG258208.

Cardiomyocyte Contractility Assay (General Protocol)

This protocol describes a general method for assessing the effect of CCG258208 on the contractility of isolated adult cardiomyocytes.

Objective: To measure the effect of CCG258208 on the contractile function of cardiomyocytes.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

Tyrode's solution (physiological salt solution)

-

Isoproterenol (a β-adrenergic agonist)

-

This compound

-

IonOptix MyoCam-S system or similar video-based edge-detection system

-

Field stimulation electrodes

-

Microscope with a heating stage

Procedure:

-

Isolate ventricular myocytes from an adult animal model (e.g., mouse or rat) using established enzymatic digestion protocols.

-

Allow the isolated myocytes to stabilize in Tyrode's solution.

-

Place the cardiomyocytes in a perfusion chamber on the microscope stage maintained at physiological temperature (e.g., 37°C).

-

Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using field stimulation.

-

Record baseline contractile parameters (e.g., percent sarcomere shortening, velocity of shortening and relengthening) using the video-based edge-detection system.

-

Perfuse the cells with a solution containing a sub-maximal concentration of isoproterenol to stimulate β-adrenergic signaling.

-

After a stable response to isoproterenol is achieved, introduce this compound at various concentrations into the perfusion solution.

-

Record the contractile parameters in the presence of CCG258208.

-

Analyze the data to determine the effect of CCG258208 on cardiomyocyte contractility.

Experimental Workflow for Cardiomyocyte Contractility Assay

References

Navigating the Core of Fibrosis and Cancer Progression: A Technical Guide to CCG-258208 Hydrochloride and Related Rho/MRTF/SRF Pathway Inhibitors

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of cellular signaling pathways implicated in fibrosis and cancer. The focus of this document is the emerging class of small molecule inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling axis, with a specific inquiry into CCG-258208 hydrochloride.

Introduction to the Rho/MRTF/SRF Signaling Pathway

The Rho/MRTF/SRF signaling pathway is a critical transducer of extracellular signals into changes in gene expression, primarily those governing the organization of the actin cytoskeleton. This pathway is integral to a host of cellular processes, including migration, adhesion, and contraction. Dysregulation of this axis is a hallmark of numerous pathological conditions, most notably in the progression of fibrotic diseases and cancer metastasis. The core mechanism involves the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This change in actin dynamics releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. Once in the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of target genes that promote a fibrotic and migratory phenotype.

The Role of CCG-258208 Hydrochloride and Related Inhibitors

CCG-258208 hydrochloride and its chemical relatives are understood to be small molecule inhibitors designed to disrupt this pathological signaling cascade. By targeting key nodes within the Rho/MRTF/SRF pathway, these compounds aim to prevent the nuclear translocation of MRTF and the subsequent activation of SRF-mediated gene transcription. This inhibitory action holds significant therapeutic promise for conditions characterized by excessive myofibroblast activation and tissue remodeling.

Chemical Identity of a Representative Inhibitor: CCG-1423

Given the limited information on CCG-258208 hydrochloride, we present the details for a well-documented analogue, CCG-1423, as a reference.

| Identifier | Value |

| Compound Name | CCG-1423 |

| CAS Number | 285986-88-1[1] |

| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃[1] |

| IUPAC Name | N-[2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide |

| SMILES | FC(F)(F)c1cc(cc(c1)C(=O)NOC(C)C(=O)Nc2ccc(cc2)Cl)C(F)(F)F[1] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this class of inhibitors is the interruption of the interaction between MRTF and SRF, or the prevention of MRTF nuclear translocation. This effectively decouples actin dynamics from gene expression, leading to a reduction in the expression of profibrotic and pro-migratory genes.

Quantitative Biological Activity

The following table summarizes the reported in vitro activity of representative Rho/MRTF/SRF pathway inhibitors. This data is essential for comparing the potency of different compounds and for designing further experiments.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| CCG-1423 | RhoC-dependent cell growth | A375M2 | ≤0.3 | |

| CCG-1423 | RhoC/Gα12-mediated invasion | PC-3 | ~90% inhibition at 3 µM | |

| CCG-203971 | RhoA/C-activated SRE-luciferase | - | 6.4 | |

| CCG-203971 | PC-3 cell migration | PC-3 | 4.2 |

Experimental Protocols

The following provides a generalized protocol for assessing the efficacy of a Rho/MRTF/SRF pathway inhibitor using a serum response element (SRE) luciferase reporter assay.

Objective: To quantify the inhibitory effect of a test compound on SRF-mediated gene transcription.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 (or other transfection reagent)

-

DMEM with 10% FBS

-

Serum-free DMEM

-

Test compound (e.g., CCG-258208 hydrochloride) dissolved in DMSO

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

Serum Starvation: After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for an additional 24 hours to synchronize the cells and reduce basal SRF activity.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a DMSO vehicle control.

-

Stimulation: Stimulate the cells with 15% FBS or a known RhoA activator (e.g., LPA) for 6-8 hours to induce SRF activity.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

While the specific details of CCG-258208 hydrochloride remain to be fully elucidated in the public domain, its classification among a series of potent Rho/MRTF/SRF pathway inhibitors places it at the forefront of research into novel anti-fibrotic and anti-cancer therapeutics. This technical guide provides a foundational understanding of the targeted signaling pathway, the mechanism of action of this class of compounds, and the experimental approaches required for their characterization. Further investigation into the precise chemical structure, bioavailability, and in vivo efficacy of CCG-258208 hydrochloride is warranted to fully assess its therapeutic potential.

References

The Emergence of CCG-258208 Hydrochloride and its Analogs as Potent Inhibitors of the Rho/MRTF/SRF Signaling Pathway: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction